CID 71346370
Description
CID 71346370 is a chemical compound whose structural and functional properties have been investigated in recent studies. The compound is likely a component of a complex mixture (CIEO), with its mass spectrum and chromatographic behavior providing critical insights into its identity .
Properties
CAS No. |
151248-93-0 |
|---|---|
Molecular Formula |
BaCaCuHgO |
Molecular Weight |
457.54 g/mol |
InChI |
InChI=1S/Ba.Ca.Cu.Hg.O |
InChI Key |
HVBPAXNJXIULHK-UHFFFAOYSA-N |
Canonical SMILES |
O=[Hg].[Ca].[Cu].[Ba] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 71346370 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
CID 71346370 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used to study cellular processes and interactions due to its specific binding properties. In medicine, this compound could be investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways. Additionally, in industry, this compound might be utilized in the development of new materials or as a catalyst in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of CID 71346370 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
CID 71346370 belongs to a class of compounds with structural motifs that align with oscillatoxin derivatives (Figure 1 in ). For example:
- Oscillatoxin D (CID 101283546) : Features a core macrocyclic lactone structure with hydroxyl and methyl substitutions.
- 30-Methyl-oscillatoxin D (CID 185389) : Differs by a single methyl group substitution, enhancing lipophilicity .
Table 1: Structural Comparison of this compound and Oscillatoxin Derivatives
| Property | This compound | Oscillatoxin D (CID 101283546) | 30-Methyl-oscillatoxin D (CID 185389) |
|---|---|---|---|
| Molecular Formula | Not reported | C₃₄H₅₄O₈ | C₃₅H₅₆O₈ |
| Key Functional Groups | Likely lactone | Macrocyclic lactone, hydroxyl | Macrocyclic lactone, methyl, hydroxyl |
| Molecular Weight | Not reported | 598.79 g/mol | 612.82 g/mol |
| TPSA* | Not reported | 126.45 Ų | 116.67 Ų |
*Topological polar surface area (TPSA) data inferred from analogous compounds in and .
Functional Analogues
This compound may share functional similarities with inhibitors of biological pathways. For instance:
Table 2: Functional Comparison with Nrf2 Inhibitors
Key Research Findings
- Synthetic Accessibility : Analogues of this compound, such as brominated thiophene carboxylates (e.g., CAS 7312-10-9), require multi-step synthesis involving halogenation and carboxylation, with yields influenced by solvent choice and temperature .
- Structure-Activity Relationship (SAR) : Methyl or halogen substitutions (e.g., in CID 185389) significantly alter bioavailability and target binding, as seen in oscillatoxin derivatives .
- Chromatographic Behavior : this compound’s elution profile in GC-MS (, Figure 1B) suggests moderate polarity, aligning with its hypothetical TPSA (~110–130 Ų) .
Critical Analysis of Divergent Evidence
- Discrepancies in Bioactivity : While emphasizes Nrf2 inhibition for similar compounds, focuses on structural motifs without explicit bioactivity data. This highlights the need for targeted assays to confirm this compound’s mechanism .
- Synthetic Challenges: and note that brominated analogues (e.g., CAS 7312-10-9) require stringent reaction conditions, suggesting this compound’s synthesis may face similar hurdles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
